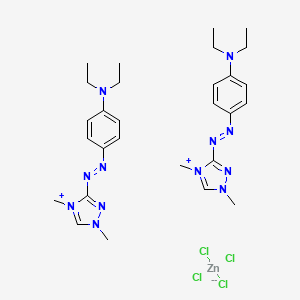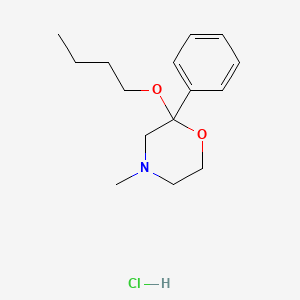![molecular formula C19H26N2O7S B12698992 (E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one CAS No. 91375-85-8](/img/structure/B12698992.png)
(E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one is a complex organic compound that features a combination of multiple functional groups, including an amino group, a hydroxy group, and a benzothiazinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one typically involves multiple steps. One common approach is to start with the preparation of the benzothiazinone core, followed by the introduction of the tert-butylamino and hydroxypropoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing the yield and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
(E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzothiazinone moiety can be reduced to form a dihydrobenzothiazinone.
Substitution: The tert-butylamino group can be substituted with other amino groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the benzothiazinone moiety yields a dihydro derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development, particularly in the treatment of diseases where these targets are involved.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its unique combination of functional groups allows it to modulate biological pathways that are relevant to various medical conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its chemical properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of (E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds with amino acid residues in enzymes, while the hydroxypropoxy group can participate in electrostatic interactions. These interactions modulate the activity of the target enzymes, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzothiazinone derivatives, such as:
- 4-alkylaminoimidazo[1,2-a]pyridines
- tert-Butylamine derivatives
- 2-(tert-Butylamino)ethanol
Uniqueness
What sets (E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one apart from these similar compounds is its unique combination of functional groups. This combination allows for a broader range of chemical reactions and interactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
91375-85-8 |
|---|---|
Fórmula molecular |
C19H26N2O7S |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C15H22N2O3S.C4H4O4/c1-15(2,3)16-7-10(18)8-20-11-4-5-13-12(6-11)17-14(19)9-21-13;5-3(6)1-2-4(7)8/h4-6,10,16,18H,7-9H2,1-3H3,(H,17,19);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
KVCGOGBCAGHEGA-WLHGVMLRSA-N |
SMILES isomérico |
CC(C)(C)NCC(COC1=CC2=C(C=C1)SCC(=O)N2)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC(C)(C)NCC(COC1=CC2=C(C=C1)SCC(=O)N2)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



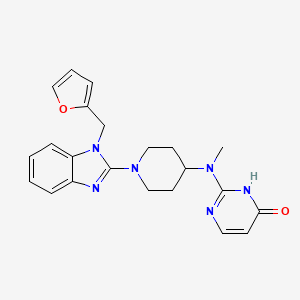
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate](/img/structure/B12698922.png)
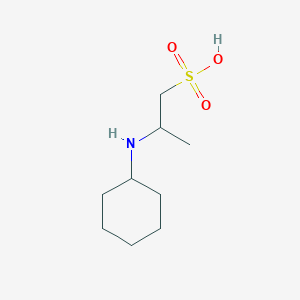
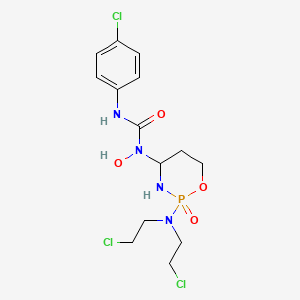



![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol](/img/structure/B12698949.png)

